N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide
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Overview
Description
N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide is a synthetic organic compound that features a piperazine ring substituted with a trifluoromethyl group and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the preparation of the 4-methylpiperazine derivative. This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts .
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced via electrophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under controlled conditions .
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Coupling with But-2-ynamide: : The final step involves coupling the piperazine derivative with but-2-ynamide. This can be done using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which typically requires a palladium catalyst, a copper co-catalyst, and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can be performed on the alkyne moiety using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
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Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Strong nucleophiles like sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Conversion of the alkyne to an alkene or alkane.
Substitution: Replacement of the trifluoromethyl group with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its piperazine ring is a common motif in many bioactive molecules, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets, such as enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-{[2-(4-methylpiperazin-1-yl)phenyl]methyl}but-2-ynamide: Lacks the trifluoromethyl group, which may result in different biological activity and pharmacokinetic properties.
N-{[2-(4-methylpiperazin-1-yl)-5-chlorophenyl]methyl}but-2-ynamide: Contains a chlorine atom instead of a trifluoromethyl group, potentially altering its reactivity and interaction with biological targets.
Uniqueness
The presence of the trifluoromethyl group in N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide distinguishes it from similar compounds. This group enhances the compound’s metabolic stability and lipophilicity, which can improve its bioavailability and efficacy as a therapeutic agent.
Properties
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O/c1-3-4-16(24)21-12-13-11-14(17(18,19)20)5-6-15(13)23-9-7-22(2)8-10-23/h5-6,11H,7-10,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPASYVMPCBKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(C=CC(=C1)C(F)(F)F)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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